Methyl 2-(6-cyanopyridin-2-yl)acetate
Description
Methyl 2-(6-cyanopyridin-2-yl)acetate (CAS: 1256813-54-3) is a pyridine-based ester with the molecular formula C₉H₁₀N₂O₂ (mol. weight: 178.19 g/mol). Its structure features a cyano (-CN) substituent at the 6-position of the pyridine ring and a methyl ester group (-COOCH₃) attached via an acetamide linkage. This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing cyano group, which influences reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-(6-cyanopyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)5-7-3-2-4-8(6-10)11-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGGZQCOPGEMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-cyanopyridin-2-yl)acetate typically involves the reaction of 2-bromo-6-cyanopyridine with methyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-cyanopyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(6-cyanopyridin-2-yl)acetate has been investigated for its potential pharmacological properties. Its structural similarity to other bioactive compounds suggests it may exhibit antimicrobial and anticancer activities:
- Anticancer Activity : Research has indicated that derivatives of cyanopyridine can inhibit specific cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against breast cancer cells (MDA-MB-231), indicating potential therapeutic applications in oncology.
- Antimicrobial Properties : Studies have shown that compounds containing cyanopyridine structures exhibit activity against various bacterial strains, suggesting their utility in developing new antibiotics.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution Reactions : The cyanide group can be replaced with various nucleophiles, leading to the formation of new derivatives with diverse functionalities.
- Formation of Heterocycles : The compound can be utilized in reactions to form heterocyclic compounds, which are crucial in drug design and development.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Sensors and Catalysts : The compound's reactivity may also allow it to be used in designing sensors or catalysts for various chemical reactions.
Case Studies and Research Findings
Several studies have explored the biological activity and synthetic applications of this compound:
- Anticancer Efficacy : A study demonstrated that a derivative of this compound showed significant inhibition of the MDA-MB-231 breast cancer cell line with an IC₅₀ value of 0.126 μM, suggesting a promising therapeutic window for targeting aggressive cancer types.
- Antimicrobial Effects : Another investigation highlighted the antimicrobial properties against resistant bacterial strains, showcasing its potential application in treating infections caused by these pathogens.
- Synthetic Applications : Research has indicated that the compound can serve as an effective precursor for synthesizing novel heterocyclic compounds that exhibit varied biological activities .
Mechanism of Action
The mechanism of action of Methyl 2-(6-cyanopyridin-2-yl)acetate involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with Methyl 2-(6-cyanopyridin-2-yl)acetate, differing primarily in substituents on the pyridine ring or ester moiety. Key comparisons include:
Substituent Variations on the Pyridine Ring
Methyl 2-(6-chloropyridin-2-yl)acetate (CAS: 161807-18-7)
- Molecular formula: C₈H₈ClNO₂ (mol. weight: 185.61 g/mol).
- Key differences: Chlorine (-Cl) replaces the cyano group. The electron-withdrawing Cl enhances lipophilicity (higher LogD vs.
- Applications : Used as a pharmaceutical intermediate, particularly in synthesis requiring halogenated pyridines .
Methyl 2-[(6-fluoropyridin-2-yl)amino]acetate
- Molecular formula : C₈H₉FN₂O₂ (mol. weight: 184.17 g/mol).
- Key differences: Fluorine (-F) substituent and an amino (-NH₂) linkage. The fluorine’s electronegativity increases metabolic stability, while the amino group enables hydrogen bonding.
- Properties : LogD (pH 5.5) = 0.6, indicating moderate lipophilicity .
Methyl 2-(6-methylpyridin-2-yl)acetate (CAS: 58532-56-2)
- Molecular formula: C₉H₁₁NO₂ (mol. weight: 165.19 g/mol).
- Key differences: Methyl (-CH₃) group replaces cyano. The electron-donating methyl increases electron density on the pyridine ring, altering reactivity in nucleophilic substitutions.
- Synthesis : Often prepared via esterification of pyridineacetic acid derivatives .
Methyl 2-(6-aminopyridin-2-yl)acetate (CID: 68841216)
- Molecular formula : C₈H₁₀N₂O₂ (mol. weight: 166.18 g/mol).
- Key differences: Amino (-NH₂) substituent. The amine enhances solubility in polar solvents and participation in hydrogen-bonding networks.
- Applications: Potential precursor for bioactive molecules due to its nucleophilic amine .
Ester Group Variations
Ethyl 2-(6-cyanopyridin-2-yl)acetate
- Molecular formula : C₁₀H₁₂N₂O₂ (mol. weight: 192.21 g/mol).
- Key differences : Ethyl ester (-COOCH₂CH₃) instead of methyl. The longer alkyl chain increases lipophilicity (higher LogP) and may alter metabolic stability.
- Synthesis: Similar to methyl analogs but with ethanol in esterification steps .
Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS: 5552-83-0)
Comparative Data Table
Biological Activity
Methyl 2-(6-cyanopyridin-2-yl)acetate is a compound of growing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a cyano group and an ester functional group, which contribute to its reactivity and potential interactions with biological targets. The molecular structure can be represented as follows:
The biological activity of this compound may involve interactions with various biomolecules, particularly enzymes and receptors. The cyano group enhances the compound's electrophilicity, allowing it to participate in nucleophilic attack mechanisms, which can modify protein functions or inhibit enzymatic activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyridine scaffold. For instance, derivatives of 2-amino-3-cyanopyridine have shown cytotoxic effects against various human tumor cell lines, indicating that structural modifications can enhance biological efficacy .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | MCF-7 | TBD | Potential for further optimization |
| 2-Amino-3-cyanopyridine | A549 | 15.0 | Significant cytotoxicity observed |
| 4,6-Diaryl-2-amino-3-cyanopyridine | HeLa | 5.0 | Enhanced antitumor activity |
Anti-inflammatory Activity
Compounds derived from pyridine structures have also been evaluated for their anti-inflammatory properties. Some derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The introduction of specific substituents on the pyridine ring has been shown to enhance COX inhibition .
Table 2: Inhibition of COX Enzymes by Pyridine Derivatives
| Compound | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| This compound | TBD | COX-1 | Requires further testing |
| Compound X | 0.04 | COX-2 | Comparable to standard drug celecoxib |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring can lead to substantial changes in potency and selectivity against specific biological targets.
Key Findings:
- Substitution Effects : The presence of electron-donating groups enhances binding affinity and biological activity.
- Positioning : Substituents at the 4 or 6 positions on the pyridine ring often correlate with improved anticancer activity.
- Functional Groups : The cyano group plays a significant role in enhancing reactivity towards nucleophiles, potentially increasing interaction with target proteins .
Case Studies
Several case studies have investigated the effects of this compound and related compounds:
- In Vitro Cytotoxicity Assays : Studies have shown that derivatives exhibit varying levels of cytotoxicity against breast cancer cell lines (e.g., MCF-7). The results suggest that structural modifications could lead to improved therapeutic agents .
- Animal Models : Preliminary animal studies indicated that certain derivatives had favorable pharmacokinetic profiles and demonstrated reduced tumor growth compared to controls, highlighting their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(6-cyanopyridin-2-yl)acetate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via esterification of 6-cyanopyridine-2-acetic acid with methanol in the presence of a dehydrating agent (e.g., H₂SO₄ or DCC). Reaction optimization includes varying temperature (60–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading to maximize yield. Monitoring by TLC or HPLC ensures reaction completion .
- Key Parameters : Yield improvements (70–90%) are achievable by controlling moisture levels and using inert atmospheres to prevent hydrolysis of the nitrile group.
Q. How can structural characterization of this compound be performed?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm ester (-COOCH₃), pyridinyl ring protons, and cyano group proximity (e.g., coupling patterns for aromatic protons).
- IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O).
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (space group determination, bond-length validation) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis. The ester group enhances solubility in organic solvents, while the nitrile may reduce aqueous solubility.
- Stability : Conduct accelerated degradation studies (40–60°C, pH 1–13) with HPLC monitoring. Nitrile groups are generally stable but may hydrolyze to amides/carboxylic acids under strong acidic/basic conditions .
Advanced Research Questions
Q. How do electronic effects of the 6-cyano substituent influence reactivity compared to halogenated analogs (e.g., 6-chloro derivatives)?
- Methodology :
- Comparative Kinetics : Perform nucleophilic substitution reactions (e.g., SNAr) with amines/thiols. The electron-withdrawing cyano group increases ring electrophilicity, accelerating substitutions compared to chloro analogs.
- DFT Calculations : Compute Fukui indices to map reactive sites and compare with experimental data .
- Data Interpretation : Cyano derivatives show 2–3x faster reaction rates in SNAr than chloro analogs, validated by LC-MS and kinetic modeling.
Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?
- Approach : Use high-resolution synchrotron data (λ < 1 Å) to reduce thermal motion artifacts. Refinement in SHELXL with restraints for anisotropic displacement parameters (ADPs) of the nitrile and ester groups.
- Case Study : For similar pyridinyl esters, disorder in the methyl ester moiety was resolved using twin refinement (BASF parameter > 0.4) and Hirshfeld surface analysis .
Q. How can contradictory bioactivity data between this compound and its analogs be reconciled?
- Strategy :
- SAR Studies : Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) with structural analogs (6-Cl, 6-NH₂). The cyano group’s strong electron-withdrawing effect may alter binding pocket interactions.
- Molecular Docking : Use AutoDock Vina to simulate binding poses, highlighting steric/electronic mismatches in active sites .
- Example : A 10-fold potency drop in cyano vs. chloro analogs was linked to reduced hydrogen bonding with a key lysine residue in the target protein.
Key Recommendations for Researchers
- Synthesis : Prioritize anhydrous conditions to prevent nitrile hydrolysis.
- Characterization : Combine XRD with solid-state NMR to resolve disorder in flexible groups.
- Data Analysis : Use multivariate statistics (PCA) to disentangle electronic vs. steric effects in reactivity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
